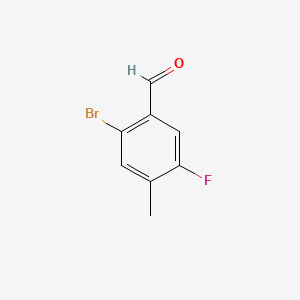

2-Bromo-5-fluoro-4-methylbenzaldehyde

Description

Properties

IUPAC Name |

2-bromo-5-fluoro-4-methylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrFO/c1-5-2-7(9)6(4-11)3-8(5)10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKDXMZSJZPGBRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1F)C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80652925 | |

| Record name | 2-Bromo-5-fluoro-4-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80652925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

916792-21-7 | |

| Record name | 2-Bromo-5-fluoro-4-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80652925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-5-fluoro-4-methylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 2-Bromo-5-fluoro-4-methylbenzaldehyde (CAS No. 916792-21-7). This halogenated aromatic aldehyde is a valuable building block in medicinal chemistry, particularly in the development of novel therapeutics. This document details its physicochemical characteristics, provides a detailed, albeit adapted, experimental protocol for its synthesis, and explores its reactivity and potential in drug discovery, including its emerging role in the synthesis of proteolysis-targeting chimeras (PROTACs).

Chemical and Physical Properties

2-Bromo-5-fluoro-4-methylbenzaldehyde is a substituted aromatic compound featuring a bromine atom, a fluorine atom, and a methyl group on the benzaldehyde core. These substitutions impart unique electronic and steric properties, making it a versatile intermediate in organic synthesis. The presence of both bromine and fluorine can significantly influence the lipophilicity, metabolic stability, and binding affinity of derivative compounds, which are critical parameters in drug design.

Table 1: Physicochemical Properties of 2-Bromo-5-fluoro-4-methylbenzaldehyde

| Property | Value | Source |

| CAS Number | 916792-21-7 | [1][2] |

| Molecular Formula | C₈H₆BrFO | [1][2] |

| Molecular Weight | 217.04 g/mol | [1][2] |

| Appearance | Solid (predicted) | - |

| Purity | ≥98% | [1][2] |

| Product Family | Protein Degrader Building Blocks | [2] |

Synthesis and Purification: An Experimental Protocol

Reaction Scheme:

Experimental Protocol: Oxidation of (2-Bromo-5-fluoro-4-methylphenyl)methanol

Materials:

-

(2-Bromo-5-fluoro-4-methylphenyl)methanol

-

Manganese dioxide (MnO₂), activated

-

Dichloromethane (DCM), anhydrous

-

Magnesium sulfate (MgSO₄), anhydrous

-

Celite or a similar filter aid

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve (2-Bromo-5-fluoro-4-methylphenyl)methanol (1.0 equivalent) in anhydrous dichloromethane.

-

Addition of Oxidizing Agent: To the stirred solution, add activated manganese dioxide (approximately 10 equivalents). The reaction is typically performed at room temperature.

-

Reaction Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed. This may take several hours to days.

-

Work-up: Upon completion, the reaction mixture is filtered through a pad of Celite to remove the manganese dioxide. The filter cake is washed with several portions of dichloromethane to ensure complete recovery of the product.

-

Purification: The combined filtrate is concentrated under reduced pressure. The crude product can be further purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure 2-Bromo-5-fluoro-4-methylbenzaldehyde.

Safety Precautions:

-

All manipulations should be performed in a well-ventilated fume hood.

-

Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.

-

Refer to the Safety Data Sheet (SDS) for detailed safety and handling information.

Spectroscopic and Analytical Data

Detailed experimental spectra for 2-Bromo-5-fluoro-4-methylbenzaldehyde are not widely published. The following tables summarize the expected key spectroscopic features based on the chemical structure and data from analogous compounds.

Table 2: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~10.2 | s | 1H | Aldehyde (-CHO) |

| ~7.6 | d | 1H | Aromatic C-H |

| ~7.3 | d | 1H | Aromatic C-H |

| ~2.4 | s | 3H | Methyl (-CH₃) |

Solvent: CDCl₃. The aromatic proton signals will likely show coupling to the fluorine atom.

Table 3: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~190 | Aldehyde (-CHO) |

| ~160 (d) | C-F |

| ~135-145 | Aromatic C-H & C-CH₃ |

| ~115-125 | Aromatic C-H & C-Br |

| ~20 | Methyl (-CH₃) |

The carbon attached to fluorine will appear as a doublet due to C-F coupling.

Table 4: Predicted Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group |

| ~2820, ~2720 | C-H stretch (aldehyde) |

| ~1700 | C=O stretch (aldehyde) |

| ~1600, ~1470 | C=C stretch (aromatic) |

| ~1250 | C-F stretch |

| ~600-800 | C-Br stretch |

Table 5: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Interpretation |

| 216/218 | [M]⁺ molecular ion peak (characteristic bromine isotope pattern) |

| 215/217 | [M-H]⁺ |

| 187/189 | [M-CHO]⁺ |

| 108 | [M-Br-CHO]⁺ |

Reactivity and Applications in Drug Discovery

2-Bromo-5-fluoro-4-methylbenzaldehyde is a versatile intermediate for the synthesis of more complex molecules, primarily due to the reactivity of its functional groups:

-

Aldehyde Group: The aldehyde functionality can undergo a wide range of chemical transformations, including oxidation to a carboxylic acid, reduction to an alcohol, and participation in various C-C bond-forming reactions such as aldol condensations, Wittig reactions, and Grignard additions.

-

Bromo Group: The bromine atom serves as a key handle for cross-coupling reactions, most notably Suzuki, Stille, and Heck reactions. This allows for the introduction of a wide variety of substituents at this position, enabling the construction of diverse molecular scaffolds.

-

Fluoro Group: The fluorine atom can influence the electronic properties of the aromatic ring and can enhance the metabolic stability and binding affinity of drug candidates.

A significant emerging application for this class of compounds is in the development of Proteolysis-Targeting Chimeras (PROTACs) . PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. Halogenated aromatic compounds are often used as building blocks for the synthesis of ligands that bind to the target protein or the E3 ligase. The specific substitution pattern of 2-Bromo-5-fluoro-4-methylbenzaldehyde makes it an attractive starting material for the synthesis of novel PROTACs.

Conclusion

2-Bromo-5-fluoro-4-methylbenzaldehyde is a valuable and versatile chemical intermediate with significant potential in the field of drug discovery and development. Its unique combination of reactive functional groups allows for the synthesis of a wide array of complex molecular architectures. While detailed experimental data for this specific compound is not extensively documented in publicly accessible literature, its structural similarity to other well-studied halogenated benzaldehydes provides a strong basis for predicting its chemical behavior and for developing robust synthetic protocols. As research into targeted protein degradation and other novel therapeutic modalities continues to expand, the demand for specialized building blocks like 2-Bromo-5-fluoro-4-methylbenzaldehyde is expected to grow. This guide serves as a foundational resource for researchers looking to leverage the synthetic potential of this compound in their work.

References

An In-depth Technical Guide to 2-Bromo-5-fluoro-4-methylbenzaldehyde (CAS: 916792-21-7)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited publicly available scientific literature and detailed experimental data were found for the specific compound 2-Bromo-5-fluoro-4-methylbenzaldehyde (CAS: 916792-21-7). This guide provides a comprehensive overview based on available data from chemical suppliers and extrapolates information from closely related structural analogs.

Core Compound Information

2-Bromo-5-fluoro-4-methylbenzaldehyde is a substituted aromatic aldehyde. Such compounds are valuable intermediates in organic synthesis, particularly in the development of pharmaceuticals and other biologically active molecules. Its designation as a "Protein Degrader Building Block" suggests its potential utility in the synthesis of Proteolysis Targeting Chimeras (PROTACs) or similar molecules designed to induce targeted protein degradation.[1] The strategic placement of bromo, fluoro, and methyl groups on the benzaldehyde scaffold offers multiple points for chemical modification and can influence the physicochemical properties and biological activity of derivative compounds.

Physicochemical Properties

A summary of the available quantitative data for 2-Bromo-5-fluoro-4-methylbenzaldehyde is presented below. It is important to note that detailed experimental data such as melting point, boiling point, and density are not consistently reported in the public domain for this specific isomer.

| Property | Value | Source(s) |

| CAS Number | 916792-21-7 | [1] |

| Molecular Formula | C8H6BrFO | [1] |

| Molecular Weight | 217.04 g/mol | [1] |

| Purity | Typically ≥97% or ≥98% | [1] |

| Appearance | Not consistently reported | |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Density | Not available |

For comparative purposes, the properties of the related isomer, 2-Bromo-4-fluoro-5-methylbenzaldehyde (CAS: 916792-17-1) , are provided in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C8H6BrFO | [2] |

| Molecular Weight | 217.04 g/mol | [2] |

| Boiling Point | 256.2 °C at 760 Torr | [2] |

| Density | 1.575 g/cm³ | [2] |

| Flash Point | 108.8 °C | [2] |

| Water Solubility | 0.12 g/L at 25 °C | [2] |

Spectral Data

Role in Drug Discovery and Organic Synthesis

The utility of fluorinated benzaldehydes in drug discovery is well-established. The incorporation of fluorine can enhance metabolic stability, binding affinity, and pharmacokinetic properties of molecules.[3][4][5][6] As a "Protein Degrader Building Block," 2-Bromo-5-fluoro-4-methylbenzaldehyde is likely intended for use in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

The aldehyde functional group can serve as a versatile synthetic handle for elaboration into various linkers or for direct incorporation into the final molecule. The bromo and fluoro substituents provide opportunities for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to connect to other molecular fragments, such as the E3 ligase-binding moiety or the target protein-binding ligand.

Logical Workflow in PROTAC Development

The following diagram illustrates a generalized workflow for the utilization of a chemical building block, such as 2-Bromo-5-fluoro-4-methylbenzaldehyde, in the development of a PROTAC.

Caption: Generalized workflow for PROTAC development using a building block.

Experimental Protocols

Due to the absence of specific published experimental procedures for 2-Bromo-5-fluoro-4-methylbenzaldehyde, the following sections provide representative protocols for the synthesis and characterization of structurally similar compounds. These should be adapted and optimized by researchers as needed.

Representative Synthesis Protocol

The synthesis of substituted bromofluorobenzaldehydes can be achieved through various methods, including the formylation of a corresponding Grignard or organolithium reagent, or by oxidation of the corresponding benzyl alcohol. A common route is the bromination of a fluorotoluene derivative followed by oxidation. The following is a generalized, multi-step synthesis that could be adapted.

Caption: A possible synthetic route to the target compound.

Step 1: Bromination of a Fluorotoluene Precursor

A suitable fluorotoluene starting material would be subjected to bromination. For example, electrophilic aromatic substitution with a brominating agent such as N-bromosuccinimide (NBS) in the presence of an acid catalyst, or radical bromination of the methyl group followed by further transformations. The regioselectivity of the bromination would be a critical factor to control.

Step 2: Introduction of the Aldehyde Functionality

If the methyl group is brominated to a benzyl bromide, this can be converted to the aldehyde via various methods, such as the Sommelet reaction (reaction with hexamethylenetetramine followed by hydrolysis) or by oxidation with reagents like dimethyl sulfoxide (DMSO) (e.g., Kornblum oxidation). Alternatively, if the aromatic ring is brominated, a subsequent step could involve metal-halogen exchange followed by formylation (e.g., with N,N-dimethylformamide).

Purification: The final product would typically be purified by column chromatography on silica gel, followed by recrystallization or distillation under reduced pressure.

Analytical Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: A sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The spectrum would be expected to show a singlet for the aldehyde proton (typically δ 9.5-10.5 ppm), a singlet for the methyl protons (typically δ 2.0-2.5 ppm), and aromatic protons with splitting patterns influenced by the fluorine and bromine substituents.

-

¹³C NMR: The spectrum would show characteristic peaks for the carbonyl carbon (δ 185-200 ppm), aromatic carbons (δ 110-160 ppm), and the methyl carbon (δ 15-25 ppm). The carbon signals would exhibit coupling with the fluorine atom (C-F coupling constants).

Infrared (IR) Spectroscopy:

-

A sample can be analyzed as a thin film, in a KBr pellet, or using an ATR accessory.

-

Expected characteristic absorption bands include a strong C=O stretch for the aldehyde at approximately 1680-1710 cm⁻¹, C-H stretching of the aldehyde proton around 2720 and 2820 cm⁻¹, aromatic C=C stretching in the 1450-1600 cm⁻¹ region, and C-F and C-Br stretching at lower wavenumbers.

Mass Spectrometry (MS):

-

Electron ionization (EI) or electrospray ionization (ESI) can be used.

-

The mass spectrum should show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity due to the presence of the bromine atom (natural abundance of ⁷⁹Br and ⁸¹Br is approximately 50:50). Fragmentation patterns would likely involve the loss of the aldehyde group (CHO), bromine, and other fragments.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 2-Bromo-5-fluoro-4-methylbenzaldehyde is not widely available, compounds of this class should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust or vapors, and prevent contact with skin and eyes. For detailed safety information, refer to the SDS provided by the supplier.

Conclusion

2-Bromo-5-fluoro-4-methylbenzaldehyde is a potentially valuable building block for organic synthesis, especially in the context of developing targeted protein degraders. While detailed scientific literature on this specific isomer is scarce, its structural features suggest significant potential for creating complex and biologically active molecules. Further research and publication of its synthesis, characterization, and applications would be highly beneficial to the scientific community. Researchers working with this compound are encouraged to thoroughly characterize it and publish their findings to fill the existing knowledge gap.

References

2-Bromo-5-fluoro-4-methylbenzaldehyde molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the chemical properties, synthesis, and logical workflow for 2-Bromo-5-fluoro-4-methylbenzaldehyde, a key building block in modern synthetic chemistry.

Core Molecular Data

The fundamental molecular and chemical properties of 2-Bromo-5-fluoro-4-methylbenzaldehyde are summarized below.

| Property | Value |

| Molecular Formula | C₈H₆BrFO[1] |

| Molecular Weight | 217.04 g/mol [1] |

| CAS Number | 916792-21-7[1] |

Synthesis and Experimental Protocols

Below is a detailed, generalized experimental protocol that can be adapted for the synthesis of 2-Bromo-5-fluoro-4-methylbenzaldehyde. This protocol is based on established methods for the bromination of aromatic compounds and the subsequent introduction of an aldehyde group.

Proposed Synthetic Pathway

A logical synthetic approach would start with the bromination of 4-fluoro-3-methyltoluene, followed by a formylation reaction to introduce the aldehyde group at the ortho position to the bromine atom.

Experimental Protocol: Synthesis of 2-Bromo-5-fluoro-4-methylbenzaldehyde

Step 1: Bromination of 4-fluoro-3-methyltoluene

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 4-fluoro-3-methyltoluene in a suitable inert solvent such as dichloromethane or chloroform.

-

Reagent Addition: Cool the solution in an ice bath. Slowly add a brominating agent, such as N-Bromosuccinimide (NBS), along with a catalytic amount of a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide. Alternatively, electrophilic bromination using bromine in the presence of a Lewis acid catalyst (e.g., FeCl₃ or AlCl₃) can be employed.

-

Reaction Conditions: Stir the reaction mixture at room temperature or gentle heating for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, quench the reaction by adding a saturated solution of sodium thiosulfate to remove any excess bromine. Separate the organic layer, wash it with brine, and dry it over anhydrous magnesium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product, 2-bromo-5-fluoro-4-methyltoluene, can be purified by column chromatography on silica gel.

Step 2: Formylation of 2-bromo-5-fluoro-4-methyltoluene

This step can be achieved via several methods, including the Duff reaction or by lithiation followed by quenching with a formylating agent.

-

Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the purified 2-bromo-5-fluoro-4-methyltoluene in anhydrous tetrahydrofuran (THF).

-

Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of a strong base, such as n-butyllithium (n-BuLi), dropwise. The bromine atom directs the lithiation to the ortho position.

-

Formylation: After stirring for a period to ensure complete lithiation, add a formylating agent like N,N-dimethylformamide (DMF) dropwise at -78 °C.

-

Quenching and Work-up: Allow the reaction mixture to warm to room temperature slowly. Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate. After removing the solvent under reduced pressure, the crude 2-Bromo-5-fluoro-4-methylbenzaldehyde can be purified by column chromatography or recrystallization.

Logical Workflow and Diagrams

The following diagrams illustrate the logical relationships and a potential synthetic workflow for the preparation of 2-Bromo-5-fluoro-4-methylbenzaldehyde.

Caption: Synthetic workflow for 2-Bromo-5-fluoro-4-methylbenzaldehyde.

This technical guide provides a foundational understanding of 2-Bromo-5-fluoro-4-methylbenzaldehyde for research and development purposes. For specific applications, further optimization of the described synthetic protocols may be necessary.

References

An In-depth Technical Guide to the Synthesis of 2-Bromo-5-fluoro-4-methylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic pathway for 2-Bromo-5-fluoro-4-methylbenzaldehyde, a potentially valuable building block in medicinal chemistry and materials science. Due to the limited availability of direct literature on the synthesis of this specific molecule, this guide outlines a plausible and robust two-step synthetic route starting from the readily available 4-fluoro-3-methyltoluene. The experimental protocols provided are based on well-established and analogous chemical transformations.

Proposed Synthesis Pathway

The proposed synthesis of 2-Bromo-5-fluoro-4-methylbenzaldehyde commences with the regioselective bromination of 4-fluoro-3-methyltoluene to yield the intermediate, 1-bromo-4-fluoro-2-methylbenzene. Subsequent ortho-formylation of this intermediate via a lithium-halogen exchange reaction followed by quenching with N,N-dimethylformamide (DMF) affords the target molecule.

Caption: Proposed two-step synthesis of 2-Bromo-5-fluoro-4-methylbenzaldehyde.

Experimental Protocols

Step 1: Synthesis of 1-Bromo-4-fluoro-2-methylbenzene

This procedure details the regioselective bromination of 4-fluoro-3-methyltoluene. The directing effects of the fluorine (ortho, para-directing) and methyl (ortho, para-directing) groups favor the introduction of the bromine atom at the position ortho to the methyl group and meta to the fluorine atom. Using N-bromosuccinimide (NBS) in the presence of a catalytic amount of sulfuric acid provides a reliable method for this transformation.[1][2]

Reaction Scheme:

Caption: Bromination of 4-fluoro-3-methyltoluene.

Experimental Procedure:

-

To a solution of 4-fluoro-3-methyltoluene (1.0 eq) in dichloromethane (DCM, 5-10 vol), add N-bromosuccinimide (1.05 eq) in portions at 0 °C.

-

Slowly add concentrated sulfuric acid (0.1 eq) to the reaction mixture while maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, quench the reaction by pouring the mixture into a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 1-bromo-4-fluoro-2-methylbenzene as a colorless to pale yellow oil.

Quantitative Data (Estimated):

| Parameter | Value |

| Starting Material | 4-Fluoro-3-methyltoluene |

| Reagents | N-Bromosuccinimide, Sulfuric Acid |

| Solvent | Dichloromethane |

| Reaction Temperature | 0 °C to Room Temperature |

| Reaction Time | 12-24 hours |

| Yield | 75-85% |

| Purity | >95% (after chromatography) |

Step 2: Synthesis of 2-Bromo-5-fluoro-4-methylbenzaldehyde

This step involves the ortho-formylation of 1-bromo-4-fluoro-2-methylbenzene. A lithium-halogen exchange at the bromine position, directed by the adjacent methyl group, followed by quenching with N,N-dimethylformamide (DMF), introduces the aldehyde functionality at the desired position.[3][4][5] This method is highly effective for the formylation of aryl halides.[6]

Reaction Scheme:

Caption: Ortho-formylation of 1-bromo-4-fluoro-2-methylbenzene.

Experimental Procedure:

-

Dissolve 1-bromo-4-fluoro-2-methylbenzene (1.0 eq) in anhydrous tetrahydrofuran (THF, 10-20 vol) in a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (n-BuLi, 1.1 eq, as a solution in hexanes) dropwise to the reaction mixture, ensuring the internal temperature does not rise above -70 °C.

-

Stir the mixture at -78 °C for 1-2 hours to allow for complete lithium-halogen exchange.

-

Add anhydrous N,N-dimethylformamide (DMF, 1.5 eq) dropwise to the reaction mixture at -78 °C.

-

Continue stirring at -78 °C for an additional 1-2 hours, then allow the reaction to slowly warm to room temperature.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 2-Bromo-5-fluoro-4-methylbenzaldehyde as a solid.

Quantitative Data (Estimated):

| Parameter | Value |

| Starting Material | 1-Bromo-4-fluoro-2-methylbenzene |

| Reagents | n-Butyllithium, N,N-Dimethylformamide |

| Solvent | Tetrahydrofuran |

| Reaction Temperature | -78 °C to Room Temperature |

| Reaction Time | 3-5 hours |

| Yield | 60-75% |

| Purity | >98% (after chromatography) |

Experimental Workflow

The overall experimental workflow for the synthesis is depicted below.

Caption: Detailed workflow for the synthesis of 2-Bromo-5-fluoro-4-methylbenzaldehyde.

Conclusion

This technical guide outlines a feasible and efficient two-step synthesis of 2-Bromo-5-fluoro-4-methylbenzaldehyde from 4-fluoro-3-methyltoluene. The described methodologies are based on well-established organic reactions and provide a solid foundation for the laboratory-scale preparation of this compound. The provided experimental protocols, along with the estimated quantitative data, offer a practical starting point for researchers and scientists in the field of drug discovery and materials science. Further optimization of reaction conditions may be necessary to achieve higher yields and purity on a larger scale.

References

- 1. Bromoarene synthesis by bromination or substitution [organic-chemistry.org]

- 2. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]

- 3. Formylation - Common Conditions [commonorganicchemistry.com]

- 4. Formylation - Lithium Halogen Exchange [commonorganicchemistry.com]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. researchgate.net [researchgate.net]

Spectroscopic Profile of 2-Bromo-5-fluoro-4-methylbenzaldehyde: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 2-Bromo-5-fluoro-4-methylbenzaldehyde (CAS No. 916792-21-7).[1] Intended for researchers, scientists, and professionals in drug development, this document outlines predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. Detailed experimental protocols for obtaining such spectra are also presented. The molecular formula for this compound is C₈H₆BrFO, with a molecular weight of 217.04 g/mol .[1]

Predicted Spectroscopic Data

Due to the limited availability of published experimental spectra for 2-Bromo-5-fluoro-4-methylbenzaldehyde, the following data tables are based on established principles of spectroscopy and analysis of structurally analogous compounds. These predictions serve as a reference for the identification and characterization of this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for 2-Bromo-5-fluoro-4-methylbenzaldehyde

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.2 | Singlet | 1H | Aldehyde proton (-CHO) |

| ~7.8 | Doublet | 1H | Aromatic proton (H-6) |

| ~7.2 | Doublet | 1H | Aromatic proton (H-3) |

| ~2.4 | Singlet | 3H | Methyl protons (-CH₃) |

Solvent: CDCl₃, Reference: TMS at 0 ppm. Coupling constants (J) for aromatic protons are expected to be in the range of 2-4 Hz for meta coupling and 8-10 Hz for ortho coupling.

Table 2: Predicted ¹³C NMR Data for 2-Bromo-5-fluoro-4-methylbenzaldehyde

| Chemical Shift (δ, ppm) | Assignment |

| ~190 | Aldehyde carbon (C=O) |

| ~160 (d, ¹JCF ≈ 250 Hz) | C-F |

| ~140 | C-CH₃ |

| ~135 | C-CHO |

| ~130 | C-H (aromatic) |

| ~120 (d, ²JCF ≈ 25 Hz) | C-Br |

| ~115 (d, ²JCF ≈ 20 Hz) | C-H (aromatic) |

| ~20 | Methyl carbon (-CH₃) |

Solvent: CDCl₃. The carbon attached to fluorine will appear as a doublet due to C-F coupling.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for 2-Bromo-5-fluoro-4-methylbenzaldehyde

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2850, ~2750 | Medium | C-H stretch of aldehyde |

| ~1700 | Strong | C=O stretch of aldehyde |

| ~1600, ~1475 | Medium to Strong | C=C stretch of aromatic ring |

| ~1250 | Strong | C-F stretch |

| ~1100 | Medium | C-H in-plane bending |

| ~850 | Strong | C-H out-of-plane bending |

| ~650 | Medium | C-Br stretch |

Sample preparation: KBr pellet or as a thin film.

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation for 2-Bromo-5-fluoro-4-methylbenzaldehyde

| m/z | Relative Intensity | Assignment |

| 216/218 | High | [M]⁺ (Molecular ion peak, characteristic bromine isotope pattern) |

| 215/217 | Medium | [M-H]⁺ |

| 187/189 | Medium | [M-CHO]⁺ |

| 108 | Medium | [M-Br-CO]⁺ |

| 79/81 | Medium | [Br]⁺ |

Ionization method: Electron Ionization (EI). The presence of bromine will result in a characteristic M/M+2 isotopic pattern with nearly equal intensity.

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 2-Bromo-5-fluoro-4-methylbenzaldehyde in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire the spectrum at room temperature.

-

Use a standard pulse program for proton NMR.

-

Set the spectral width to cover the range of approximately -2 to 12 ppm.

-

Employ a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to cover the range of approximately 0 to 200 ppm.

-

A larger number of scans will be necessary to obtain a good signal-to-noise ratio due to the low natural abundance of ¹³C.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the TMS signal.

FT-IR Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Grind 1-2 mg of 2-Bromo-5-fluoro-4-methylbenzaldehyde with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) in an agate mortar and pestle until a fine, uniform powder is obtained.

-

Transfer the powder to a pellet-pressing die and apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.

-

-

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition:

-

Purge the instrument with dry air or nitrogen to minimize atmospheric interference.

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and acquire the sample spectrum.

-

Typically, scan the range from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Processing: Perform a baseline correction and label the significant absorption peaks.

Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane) into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Instrumentation: Employ a mass spectrometer equipped with an electron ionization (EI) source.

-

Data Acquisition:

-

Set the ionization energy to 70 eV.

-

Scan a mass range appropriate for the compound, for instance, from m/z 40 to 300.

-

Maintain the ion source temperature at approximately 200-250 °C.

-

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions. Pay close attention to the isotopic pattern of bromine.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound.

Caption: Workflow for the spectroscopic analysis of a chemical compound.

References

An In-depth Technical Guide on the Structural and Conformational Analysis of 2-Bromo-5-fluoro-4-methylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural and conformational properties of 2-Bromo-5-fluoro-4-methylbenzaldehyde, a halogenated benzaldehyde derivative of interest in synthetic and medicinal chemistry. The document details its three-dimensional atomic arrangement, conformational preferences, and the experimental and computational methodologies employed for its characterization.

Molecular Structure and Conformation

The structural analysis of 2-Bromo-5-fluoro-4-methylbenzaldehyde reveals key insights into its solid-state conformation and intermolecular interactions. The primary determinant of its structure is the substitution pattern on the benzene ring, which influences both the electronic properties and the steric environment of the molecule.

Conformational Analysis

In the solid state, as determined by single-crystal X-ray diffraction, the benzaldehyde oxygen atom adopts a trans conformation with respect to the adjacent bromine atom.[1][2] This arrangement is energetically favorable as it minimizes steric hindrance and electrostatic repulsion between the electronegative oxygen and the bulky bromine substituent. Computational studies using ab initio methods have also predicted this trans conformation to be the lower energy conformer.[1]

The aldehyde group is slightly twisted out of the plane of the aromatic ring, a common feature in ortho-substituted benzaldehydes due to steric strain.[3]

Quantitative Structural Data

The following tables summarize the key crystallographic data and selected geometric parameters for 2-Bromo-5-fluoro-4-methylbenzaldehyde, as determined by single-crystal X-ray diffraction.

Table 1: Crystal Data and Structure Refinement. [1]

| Parameter | Value |

| Empirical Formula | C₇H₄BrFO |

| Formula Weight | 203.01 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 15.3593 (6) |

| b (Å) | 3.8699 (2) |

| c (Å) | 23.4189 (9) |

| β (°) | 106.330 (1) |

| Volume (ų) | 1335.84 (10) |

| Z | 4 |

| Temperature (K) | 125 |

| Wavelength (Å) | 0.71073 |

| R-factor (%) | 2.7 |

| wR-factor (%) | 6.8 |

Table 2: Key Intermolecular Interactions. [1][2]

| Interaction Type | Atom 1 | Atom 2 | Distance (Å) |

| Bromine-Fluorine Interaction | Br | F | 3.1878 (14) |

| Bromine-Fluorine Interaction | Br | F | 3.3641 (13) |

| Bromine-Fluorine Interaction | Br | F | 3.3675 (14) |

| π-Stacking (Centroid-Centroid) | Ring 1 | Ring 2 | 3.8699 (2) |

Experimental Protocols

This section outlines the detailed methodologies for the key experiments used in the structural characterization of 2-Bromo-5-fluoro-4-methylbenzaldehyde.

Synthesis

A common synthetic route to 2-Bromo-5-fluoro-4-methylbenzaldehyde involves the oxidation of the corresponding benzyl alcohol.[4]

Protocol for Oxidation of 2-Bromo-5-fluoro-4-methylbenzyl alcohol:

-

Dissolve 2-bromo-5-fluoro-4-methylbenzyl alcohol in dichloromethane.

-

Add manganese dioxide to the solution.

-

Stir the reaction mixture at room temperature for approximately 48 hours.

-

Filter the solid manganese dioxide and wash it with dichloromethane.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

The product can be further purified by recrystallization or column chromatography.

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[5][6]

Protocol for Single-Crystal X-ray Diffraction:

-

Crystal Growth: Grow suitable single crystals of the compound, for example, by slow evaporation from a solvent like chloroform.[1]

-

Crystal Mounting: Select a high-quality single crystal and mount it on a goniometer head.

-

Data Collection: Place the crystal in a diffractometer with a monochromatic X-ray source (e.g., Mo Kα radiation) and cool it to a low temperature (e.g., 125 K) to minimize thermal vibrations.[1]

-

Data Integration and Scaling: Process the collected diffraction images to integrate the reflection intensities and apply corrections for factors such as polarization and absorption.

-

Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods, followed by refinement using full-matrix least-squares on F².

Spectroscopic Analysis

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy provide valuable information about the molecular structure and functional groups.

General Protocol for NMR Spectroscopy:

-

Dissolve a small amount of the sample in a deuterated solvent (e.g., CDCl₃).

-

Transfer the solution to an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer.

-

Process the data (Fourier transformation, phasing, and baseline correction) to obtain the final spectra for analysis of chemical shifts and coupling constants.

General Protocol for FTIR and Raman Spectroscopy:

-

For FTIR, the sample can be analyzed as a solid (e.g., using an ATR accessory) or in a suitable solvent.

-

For Raman spectroscopy, the solid sample is irradiated with a monochromatic laser source, and the scattered light is analyzed.

-

The resulting spectra provide information about the vibrational modes of the molecule, which are characteristic of its functional groups and overall structure.[7][8]

Visualizations

The following diagrams, generated using the DOT language, illustrate key aspects of the structural analysis of 2-Bromo-5-fluoro-4-methylbenzaldehyde.

Caption: Experimental workflow for the structural analysis of 2-Bromo-5-fluoro-4-methylbenzaldehyde.

Caption: Factors influencing the conformational preference of 2-Bromo-5-fluoro-4-methylbenzaldehyde.

Caption: Schematic of intermolecular interactions in the crystal lattice.

References

- 1. researchgate.net [researchgate.net]

- 2. 2-Bromo-5-fluoro-benzaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-Bromo-5-fluorobenzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. spectrabase.com [spectrabase.com]

- 8. spectrabase.com [spectrabase.com]

An In-depth Technical Guide to the Reactivity Profile of 2-Bromo-5-fluoro-4-methylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity of 2-Bromo-5-fluoro-4-methylbenzaldehyde. Due to the limited availability of data for this specific compound, this guide also draws upon the reactivity profiles of its close structural isomers, such as 5-Bromo-2-fluoro-4-methylbenzaldehyde, and other similarly substituted benzaldehydes. This information is intended to provide a robust predictive framework for researchers working with this class of molecules.

Physicochemical and Spectroscopic Data

The structural features of 2-Bromo-5-fluoro-4-methylbenzaldehyde, including a reactive aldehyde group, a bromine atom suitable for cross-coupling reactions, and electron-influencing fluoro and methyl groups, make it a versatile intermediate in organic synthesis.[1][2] Below is a summary of its physicochemical properties, with data for the closely related isomer 5-Bromo-2-fluoro-4-methylbenzaldehyde (CAS: 497224-12-1) provided for reference.

| Property | Value (for 5-Bromo-2-fluoro-4-methylbenzaldehyde) | Reference |

| Molecular Formula | C8H6BrFO | [3] |

| Molecular Weight | 217.04 g/mol | [3] |

| Boiling Point | 255.172°C at 760 mmHg | [3] |

| Density | 1.575 g/cm³ | [3] |

| Flash Point | 108.125°C | [3] |

| Spectroscopy | Expected Features for 2-Bromo-5-fluoro-4-methylbenzaldehyde |

| ¹H NMR | Aromatic protons in the 7-8 ppm region, an aldehyde proton (CHO) singlet around 10 ppm, and a methyl group (CH₃) singlet around 2.5 ppm. Coupling patterns will be influenced by the fluorine and bromine substituents. |

| ¹³C NMR | An aldehyde carbon signal around 190 ppm, aromatic carbons between 110-160 ppm (with C-F and C-Br couplings), and a methyl carbon signal around 20 ppm. |

| IR | A strong carbonyl (C=O) stretch for the aldehyde at approximately 1700 cm⁻¹, C-H stretches for the aromatic ring and aldehyde, and C-Br and C-F vibrational modes at lower frequencies. |

| Mass Spec | A molecular ion peak corresponding to the exact mass, along with a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio). |

Core Reactivity Profile

The reactivity of 2-Bromo-5-fluoro-4-methylbenzaldehyde is primarily dictated by two functional groups: the aldehyde and the carbon-bromine bond . The fluorine and methyl substituents on the aromatic ring modulate the reactivity of these groups through inductive and resonance effects.

-

Aldehyde Group: The aldehyde is an electrophilic center, susceptible to nucleophilic attack. This allows for a wide range of transformations to form new carbon-carbon and carbon-heteroatom bonds.

-

Carbon-Bromine Bond: The C-Br bond is a key site for transition metal-catalyzed cross-coupling reactions. The reactivity of aryl halides in such reactions typically follows the trend I > Br > Cl > F, making the C-Br bond significantly more reactive than the C-F bond.[6]

Below is a diagram illustrating the main reaction pathways available to this molecule.

Key Experiments and Protocols

This section details the methodologies for key transformations of 2-Bromo-5-fluoro-4-methylbenzaldehyde. The protocols are based on established procedures for structurally related compounds.

This reaction is a powerful method for forming a new carbon-carbon bond at the C-Br position, leading to the synthesis of biaryl compounds.[7]

Experimental Protocol:

-

Setup: To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add 2-Bromo-5-fluoro-4-methylbenzaldehyde (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.).

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) to the flask.

-

Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 ratio).

-

Reaction: Heat the mixture with vigorous stirring (typically between 80-100 °C) and monitor the reaction progress using TLC or LC-MS.

-

Workup: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

The following diagram illustrates a typical experimental workflow for this reaction.

The Wittig reaction transforms the aldehyde group into an alkene by reacting it with a phosphorus ylide.[8][9] This is a fundamental C-C bond-forming reaction.

Experimental Protocol:

-

Ylide Preparation:

-

Suspend a phosphonium salt (e.g., methyltriphenylphosphonium bromide, 1.1 equiv.) in an anhydrous solvent like THF under an inert atmosphere.

-

Cool the suspension to 0 °C or -78 °C.

-

Add a strong base (e.g., n-BuLi or NaH, 1.05 equiv.) dropwise to form the colored ylide.

-

-

Aldehyde Addition:

-

Dissolve 2-Bromo-5-fluoro-4-methylbenzaldehyde (1.0 equiv.) in anhydrous THF.

-

Add the aldehyde solution dropwise to the ylide solution at the same low temperature.

-

-

Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Workup: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent (e.g., diethyl ether).

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the resulting alkene by column chromatography.

The mechanism of the Wittig reaction involves the formation of a betaine intermediate which collapses to an oxaphosphetane, subsequently decomposing to the alkene and triphenylphosphine oxide.

The addition of a Grignard reagent to the aldehyde provides a straightforward route to secondary alcohols.

Experimental Protocol:

-

Setup: In a flame-dried, three-necked flask under an inert atmosphere, place 2-Bromo-5-fluoro-4-methylbenzaldehyde (1.0 equiv.) dissolved in an anhydrous ether (e.g., THF or diethyl ether).

-

Addition: Cool the solution to 0 °C in an ice bath. Add the Grignard reagent (e.g., MeMgBr, 1.1 equiv.) dropwise via a syringe or dropping funnel.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates the complete consumption of the aldehyde.[10]

-

Workup: Cool the reaction mixture back to 0 °C and quench by the slow, dropwise addition of a saturated aqueous solution of NH₄Cl.

-

Purification: Extract the product with an organic solvent, wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the secondary alcohol by column chromatography.

Potential Applications in Research and Development

Substituted benzaldehydes like 2-Bromo-5-fluoro-4-methylbenzaldehyde are valuable building blocks in several areas of chemical research:

-

Medicinal Chemistry: The presence of halogens, particularly fluorine, can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] Derivatives of similar bromo-hydroxy-benzaldehydes have been explored for their potential anticancer and antimicrobial activities.[11] This compound serves as a key starting material for synthesizing novel therapeutic agents.

-

Agrochemicals: The structural motifs present in this molecule are also found in modern herbicides, insecticides, and fungicides. Its versatile reactivity allows for the creation of diverse libraries of compounds for screening in agrochemical development.[12]

-

Materials Science: Aryl halides and aldehydes are fundamental precursors for the synthesis of conjugated polymers, dyes, and other organic materials with specific electronic and optical properties.[2]

This guide provides a foundational understanding of the reactivity of 2-Bromo-5-fluoro-4-methylbenzaldehyde, based on established chemical principles and data from closely related analogues. Researchers are encouraged to use these protocols as a starting point and optimize conditions for their specific applications.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. 5-Bromo-2-fluoro-4-methylbenzaldehyde - Safety Data Sheet [chemicalbook.com]

- 4. spectrabase.com [spectrabase.com]

- 5. spectrabase.com [spectrabase.com]

- 6. benchchem.com [benchchem.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Wittig Reaction [organic-chemistry.org]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. nbinno.com [nbinno.com]

The Strategic Application of 2-Bromo-5-fluoro-4-methylbenzaldehyde in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of contemporary drug discovery, the design and synthesis of novel therapeutic agents are critically dependent on the availability of versatile and strategically functionalized building blocks. 2-Bromo-5-fluoro-4-methylbenzaldehyde is an emerging aromatic aldehyde that offers a unique combination of reactive moieties, positioning it as a valuable precursor for a range of pharmacologically active compounds. The presence of a bromine atom, a fluorine atom, a methyl group, and a reactive aldehyde function on the phenyl ring provides a scaffold with tunable electronic and steric properties. This technical guide explores the potential applications of 2-Bromo-5-fluoro-4-methylbenzaldehyde in medicinal chemistry, with a particular focus on its role as a key intermediate in the synthesis of targeted protein degraders and other bioactive molecules. This document will provide an in-depth analysis of its synthetic utility, potential pharmacological significance, and detailed experimental frameworks.

Introduction: The Versatility of Substituted Benzaldehydes in Drug Discovery

Substituted benzaldehydes are fundamental building blocks in the synthesis of a wide array of medicinal compounds. The aldehyde group serves as a versatile handle for numerous chemical transformations, including reductive amination, Wittig reactions, and aldol condensations, enabling the construction of complex molecular architectures.[1] The strategic placement of substituents on the aromatic ring significantly influences the physicochemical and pharmacological properties of the resulting molecules.

The subject of this guide, 2-Bromo-5-fluoro-4-methylbenzaldehyde, possesses a particularly interesting substitution pattern:

-

Fluorine: The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity to target proteins, and modulate lipophilicity and bioavailability.[2][3]

-

Bromine: The bromine atom can serve as a handle for further functionalization through various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This allows for the introduction of diverse chemical moieties to explore the chemical space around the core scaffold.

-

Methyl Group: The methyl group can provide beneficial steric interactions within a protein's binding pocket and can also influence the molecule's metabolic profile.

-

Aldehyde Group: This reactive group is central to the utility of 2-Bromo-5-fluoro-4-methylbenzaldehyde as a building block, allowing for its conjugation to other molecules of interest.

While direct and extensive literature on the specific applications of 2-Bromo-5-fluoro-4-methylbenzaldehyde is emerging, its structural alerts point towards significant potential, particularly as a protein degrader building block .

Core Application: A Building Block for Targeted Protein Degradation (TPD)

Targeted protein degradation is a revolutionary therapeutic modality that utilizes the cell's natural protein disposal machinery to eliminate disease-causing proteins.[4] One of the most prominent TPD approaches involves the use of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two.[4][5]

2-Bromo-5-fluoro-4-methylbenzaldehyde is classified as a protein degrader building block, indicating its utility in the synthesis of these complex molecules. The aldehyde functionality allows for its covalent attachment to a linker or a ligand, initiating the assembly of a PROTAC.

Below is a conceptual workflow illustrating how 2-Bromo-5-fluoro-4-methylbenzaldehyde could be integrated into the synthesis of a PROTAC.

Signaling Pathway: PROTAC-Mediated Protein Degradation

The mechanism of action for a PROTAC involves hijacking the ubiquitin-proteasome system to induce the degradation of a target protein. The following diagram illustrates this signaling cascade.

Physicochemical Properties and Synthetic Accessibility

A summary of the key physicochemical properties of 2-Bromo-5-fluoro-4-methylbenzaldehyde is provided in the table below.

| Property | Value |

| CAS Number | 916792-21-7 |

| Molecular Formula | C₈H₆BrFO |

| Molecular Weight | 217.04 g/mol |

Note: Experimental data such as melting point, boiling point, and solubility are not widely reported in publicly available literature and would need to be determined empirically.

Proposed Synthetic Route

Experimental Protocols

The following are generalized experimental protocols for key reactions where 2-Bromo-5-fluoro-4-methylbenzaldehyde would serve as a crucial reactant.

General Protocol for Reductive Amination

This reaction is fundamental for conjugating the aldehyde to a primary or secondary amine, a common step in constructing linkers for PROTACs.

-

Dissolution: Dissolve 2-Bromo-5-fluoro-4-methylbenzaldehyde (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

-

Amine Addition: Add the desired amine (1.0-1.2 eq) to the solution.

-

Acid Catalyst (Optional): For less reactive amines, a catalytic amount of acetic acid can be added.

-

Reducing Agent: Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq), portion-wise to the reaction mixture.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

General Protocol for Wittig Reaction

The Wittig reaction is useful for converting the aldehyde into an alkene, providing a scaffold for further diversification.

-

Ylide Preparation: Prepare the phosphonium ylide by treating the corresponding phosphonium salt (e.g., methyltriphenylphosphonium bromide) with a strong base (e.g., n-butyllithium or potassium tert-butoxide) in an anhydrous solvent like tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar).

-

Aldehyde Addition: Cool the ylide solution (typically to 0 °C or -78 °C) and add a solution of 2-Bromo-5-fluoro-4-methylbenzaldehyde (1.0 eq) in THF dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

-

Quenching and Extraction: Quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent such as diethyl ether or ethyl acetate.

-

Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the resulting alkene by column chromatography.

Conclusion and Future Outlook

2-Bromo-5-fluoro-4-methylbenzaldehyde is a promising and versatile building block for medicinal chemistry. Its unique combination of reactive sites—the aldehyde for conjugation and diversification, the bromo and fluoro substituents for modulating pharmacokinetics and providing sites for further coupling reactions—makes it an attractive starting material for the synthesis of novel therapeutic agents. The identification of this compound as a "protein degrader building block" highlights its potential in the rapidly advancing field of targeted protein degradation.

Future research should focus on the synthesis of libraries of compounds derived from 2-Bromo-5-fluoro-4-methylbenzaldehyde and the systematic evaluation of their biological activities. Such studies will undoubtedly uncover novel pharmacological applications and further establish the importance of this and other strategically substituted benzaldehydes in the development of next-generation therapeutics. Researchers in drug discovery are encouraged to explore the utility of this compound in their synthetic campaigns to access novel chemical matter with enhanced therapeutic potential.

References

An In-depth Technical Guide to Sourcing and Purchasing 2-Bromo-5-fluoro-4-methylbenzaldehyde

Introduction: 2-Bromo-5-fluoro-4-methylbenzaldehyde is a substituted benzaldehyde derivative valuable as a key intermediate and building block in organic synthesis.[1][2] Its specific arrangement of bromo, fluoro, and methyl groups on the aromatic ring provides a unique combination of steric and electronic properties, making it a versatile reagent for creating complex molecular architectures, particularly in pharmaceutical research and materials science.[1][2] This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on sourcing, purchasing, and handling this compound.

Physicochemical Properties

A clear identification of the compound through its fundamental properties is the first step in procurement. The key identifiers for 2-Bromo-5-fluoro-4-methylbenzaldehyde are summarized below.

| Property | Value | Reference |

| Chemical Name | 2-Bromo-5-fluoro-4-methylbenzaldehyde | [3] |

| CAS Number | 916792-21-7 | [3] |

| Molecular Formula | C8H6BrFO | [3] |

| Molecular Weight | 217.04 g/mol | [3] |

| Purity | Typically ≥98% | [3] |

| Product Family | Protein Degrader Building Blocks | [3] |

Suppliers and Purchasing

Procuring high-purity 2-Bromo-5-fluoro-4-methylbenzaldehyde is critical, as impurities can significantly impact the outcome of sensitive organic syntheses.[1] Several chemical suppliers offer this compound, though availability and pricing may vary. It is crucial to verify the CAS number (916792-21-7) when ordering, as several isomers with similar names exist, such as 2-Bromo-4-fluoro-5-methylbenzaldehyde (CAS: 916792-17-1).[3][4]

| Supplier | Product Name | CAS Number | Purity | Available Quantities |

| AOBChem USA | 2-Bromo-4-fluoro-5-methylbenzaldehyde* | 916792-17-1 | 97% | 500mg, 1g, 5g, 10g, 25g |

| Various | 2-Bromo-5-fluoro-4-methylbenzaldehyde | 916792-21-7 | min 98% | 10 grams |

*Note: AOBChem lists the isomer 2-Bromo-4-fluoro-5-methylbenzaldehyde. Researchers must carefully select the correct isomer for their needs.

Purchasing Workflow

A systematic approach to purchasing ensures that the correct chemical is acquired safely and efficiently. The logical workflow below outlines the key stages from initial identification to final inventory.

Safety and Handling

Proper handling of 2-Bromo-5-fluoro-4-methylbenzaldehyde is essential to ensure laboratory safety. This compound is associated with several hazards.

-

Hazard Statements : Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5] It may also be harmful if swallowed, in contact with skin, or if inhaled.[5]

-

Precautionary Measures :

-

Engineering Controls : Use only in a well-ventilated area or under a chemical fume hood.[5]

-

Personal Protective Equipment (PPE) : Wear protective gloves, clothing, and eye/face protection.[5]

-

Handling : Avoid breathing dust, fumes, or vapors.[5] Wash hands and any exposed skin thoroughly after handling.[5] Do not eat, drink, or smoke when using this product.[5]

-

-

Storage : Store in a well-ventilated, dry, and cool place with the container tightly closed.[5] It is recommended to store under an inert atmosphere as the compound may be air-sensitive.[5]

Experimental Protocols and Applications

Representative Synthesis: Oxidation of (2-Bromo-5-fluoro-4-methylphenyl)methanol

This protocol outlines the conversion of the corresponding benzyl alcohol to 2-Bromo-5-fluoro-4-methylbenzaldehyde via oxidation with manganese dioxide (MnO₂).

Materials:

-

(2-Bromo-5-fluoro-4-methylphenyl)methanol (1.0 eq)

-

Manganese dioxide (MnO₂), activated (10.0 eq)

-

Dichloromethane (DCM)

Procedure:

-

Dissolve the starting material, (2-Bromo-5-fluoro-4-methylphenyl)methanol, in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.

-

To this solution, add activated manganese dioxide (MnO₂).[6]

-

Stir the resulting mixture vigorously at room temperature.[6] The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion (typically after 24-48 hours), filter the reaction mixture through a pad of celite to remove the solid MnO₂ and other manganese salts.[6]

-

Wash the filter cake thoroughly with additional DCM to ensure all product is collected.[6]

-

Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator to yield the crude 2-Bromo-5-fluoro-4-methylbenzaldehyde.[6]

-

The crude product can be further purified by column chromatography on silica gel or by recrystallization if necessary.

Experimental Synthesis Workflow

The following diagram illustrates the key steps in the representative synthesis protocol described above.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-5-fluoro-4-methylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This powerful palladium-catalyzed reaction is widely employed in the pharmaceutical and materials science industries for the construction of biaryl and heteroaryl scaffolds, which are prevalent in many biologically active molecules and functional materials.

2-Bromo-5-fluoro-4-methylbenzaldehyde is a valuable building block in medicinal chemistry and drug discovery. The presence of the aldehyde functionality provides a handle for further synthetic transformations, while the fluorine and methyl groups can modulate the physicochemical properties of the final products, such as metabolic stability and binding affinity. The bromine atom serves as a key reactive site for cross-coupling reactions.

These application notes provide detailed protocols for the Suzuki-Miyaura coupling of 2-Bromo-5-fluoro-4-methylbenzaldehyde with a variety of arylboronic acids. The protocols are based on established methodologies for structurally similar and electronically demanding substrates, offering a robust starting point for the synthesis of a diverse range of biaryl benzaldehydes.

General Reaction Scheme

The Suzuki-Miyaura coupling of 2-Bromo-5-fluoro-4-methylbenzaldehyde with an arylboronic acid proceeds via a palladium-catalyzed cross-coupling reaction in the presence of a base.

Figure 1: General scheme of the Suzuki-Miyaura cross-coupling of 2-Bromo-5-fluoro-4-methylbenzaldehyde with an arylboronic acid.

Key Considerations for Successful Coupling

The reactivity of 2-Bromo-5-fluoro-4-methylbenzaldehyde in Suzuki coupling can be influenced by both steric and electronic factors. The ortho-bromo to the aldehyde group introduces steric hindrance, and the electron-withdrawing nature of the aldehyde and fluorine can affect the oxidative addition step of the catalytic cycle. Therefore, careful selection of the catalyst, ligand, base, and solvent is crucial for achieving high yields.

-

Catalyst and Ligand: For sterically hindered and electron-deficient aryl bromides, highly active palladium catalyst systems are often required. Systems based on bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos, or N-heterocyclic carbene (NHC) ligands, have demonstrated high efficacy. Pre-catalysts like [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) are also commonly used and are often effective.

-

Base: The choice of base is critical for the transmetalation step. Inorganic bases such as potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃) are frequently employed. The strength and solubility of the base can significantly impact the reaction rate and yield.

-

Solvent: A variety of solvent systems can be used, with mixtures of an organic solvent and water being common. Popular choices include 1,4-dioxane/water, toluene/water, and THF/water. The solvent system influences the solubility of the reagents and the stability of the catalytic species.

-

Inert Atmosphere: To prevent catalyst deactivation and unwanted side reactions like the homocoupling of the boronic acid, it is essential to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Data Presentation: Representative Yields

The following tables summarize representative yields for the Suzuki coupling of substrates structurally similar to 2-Bromo-5-fluoro-4-methylbenzaldehyde with various arylboronic acids. These values can serve as a guide for expected outcomes and for optimizing reaction conditions.

Table 1: Suzuki Coupling with Phenylboronic Acid

| Aryl Bromide | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 2-Bromo-4-methylpyridine | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2) | 1,4-Dioxane/H₂O | 80-120 | 12 | 81 |

| 4-Bromobenzaldehyde | Pd(OAc)₂ (1) | PPh₃ (2) | K₂CO₃ (2) | Toluene/H₂O | 100 | 4 | ~95 |

Table 2: Suzuki Coupling with Substituted Phenylboronic Acids and Heteroarylboronic Acids

| Aryl Bromide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 2-Bromo-4-methylpyridine | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2) | 1,4-Dioxane/H₂O | 80-120 | 12 | 92 |

| 2-Bromo-4-methylpyridine | 4-Chlorophenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2) | 1,4-Dioxane/H₂O | 80-120 | 12 | 80 (representative) |

| 2-Bromo-4-methylpyridine | 3-Thienylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2) | 1,4-Dioxane/H₂O | 80-120 | 12 | 73 (representative) |

Experimental Protocols

The following are detailed protocols for the Suzuki-Miyaura cross-coupling of 2-Bromo-5-fluoro-4-methylbenzaldehyde. These protocols are starting points and may require optimization for specific substrates and scales.

Protocol 1: General Procedure using Pd(dppf)Cl₂

This protocol is a robust and widely applicable method for the Suzuki coupling of aryl bromides.

Materials:

-

2-Bromo-5-fluoro-4-methylbenzaldehyde (1.0 equiv)

-

Arylboronic acid (1.2-1.5 equiv)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (2-5 mol%)

-

Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2.0-3.0 equiv)

-

1,4-Dioxane (anhydrous and degassed)

-

Water (degassed)

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

-

Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 2-Bromo-5-fluoro-4-methylbenzaldehyde, the arylboronic acid, the base, and the Pd(dppf)Cl₂ catalyst.

-

Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.

-

Solvent Addition: Add the degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the aryl bromide.

-

Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction using a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to obtain the pure biaryl benzaldehyde product.

Protocol 2: Procedure using a Buchwald Ligand (e.g., SPhos)

This protocol is particularly useful for challenging substrates that may give low yields with more traditional catalysts.

Materials:

-

2-Bromo-5-fluoro-4-methylbenzaldehyde (1.0 equiv)

-

Arylboronic acid (1.2-1.5 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (1-3 mol%) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol%)

-

SPhos (2-6 mol%)

-

Potassium phosphate (K₃PO₄) (2.0-3.0 equiv)

-

Toluene (anhydrous and degassed) or 1,4-Dioxane (anhydrous and degassed)

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup: In a glovebox or under a positive flow of inert gas, add the palladium precursor, the SPhos ligand, and the base to a dry Schlenk flask.

-

Reagent Addition: Add the degassed solvent, followed by 2-Bromo-5-fluoro-4-methylbenzaldehyde and the arylboronic acid.

-

Reaction: Seal the flask and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitoring and Work-up: Follow steps 5-7 from Protocol 1.

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Coupling

The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

The following diagram outlines the general workflow for performing a Suzuki-Miyaura coupling reaction in the laboratory.

Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of biaryl derivatives from 2-Bromo-5-fluoro-4-methylbenzaldehyde. The choice of a suitable palladium catalyst and ligand system, along with optimized reaction conditions, is paramount for achieving high yields, particularly given the sterically hindered and electronically deactivated nature of the substrate. The protocols and data presented in these application notes provide a solid foundation for researchers to successfully employ this versatile building block in their synthetic endeavors, facilitating the development of novel compounds for pharmaceutical and materials science applications.

Application Notes and Protocols: Aldol Condensation Reactions Involving 2-Bromo-5-fluoro-4-methylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

The aldol condensation is a cornerstone of carbon-carbon bond formation in organic synthesis. A specific variant, the Claisen-Schmidt condensation, involves the reaction of an enolizable ketone with an aromatic aldehyde that cannot enolize, such as 2-Bromo-5-fluoro-4-methylbenzaldehyde. This reaction is instrumental in the synthesis of chalcones (1,3-diaryl-2-propen-1-ones), which are important precursors to flavonoids and other biologically active heterocyclic compounds. The substituents on the aromatic aldehyde, in this case, a bromine atom, a fluorine atom, and a methyl group, can significantly influence the electronic properties and biological activity of the resulting chalcone and its derivatives. These compounds are of high interest in medicinal chemistry and drug development due to their wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

This document provides detailed protocols for the Claisen-Schmidt condensation of 2-Bromo-5-fluoro-4-methylbenzaldehyde with various ketones, along with expected outcomes and characterization data.

Reaction Principle

The Claisen-Schmidt condensation is typically carried out under basic or acidic conditions. In the base-catalyzed pathway, a strong base abstracts an α-proton from the ketone to form a reactive enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-Bromo-5-fluoro-4-methylbenzaldehyde. The resulting β-hydroxy ketone intermediate readily undergoes dehydration to yield the thermodynamically stable α,β-unsaturated ketone, known as a chalcone. The aromatic aldehyde lacks α-hydrogens, preventing self-condensation and leading to higher yields of the desired cross-condensation product.

Experimental Protocols

Protocol 1: Base-Catalyzed Claisen-Schmidt Condensation in Ethanol

This protocol describes a standard method for the synthesis of a chalcone derivative from 2-Bromo-5-fluoro-4-methylbenzaldehyde and acetophenone.

Materials:

-

2-Bromo-5-fluoro-4-methylbenzaldehyde

-

Acetophenone (or other suitable ketone)

-

Ethanol (absolute)

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Hydrochloric acid (HCl), 10% aqueous solution

-

Distilled water

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Büchner funnel and filter paper

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve 2-Bromo-5-fluoro-4-methylbenzaldehyde (1.0 eq.) and acetophenone (1.0 eq.) in absolute ethanol.

-

While stirring the solution at room temperature, slowly add an aqueous solution of sodium hydroxide (2.0 eq., 40% w/v).

-

Continue stirring the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-